3-Benzoylamino-3-phenyl-propionic acid
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Description
3-Benzoylamino-3-phenyl-propionic acid is a compound with the molecular formula C16H15NO3 . It has a molecular weight of 269.29 g/mol . The compound is also known by other names such as 3-phenyl-3-(phenylformamido)propanoic acid and 3-benzamido-3-phenylpropanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Benzoylamino-3-phenyl-propionic acid consists of a benzoylamino group and a phenyl group attached to a propionic acid backbone . The InChI string representation of the compound isInChI=1S/C16H15NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)
. Physical And Chemical Properties Analysis
3-Benzoylamino-3-phenyl-propionic acid has several computed properties. It has a molecular weight of 269.29 g/mol, an XLogP3-AA of 2.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, an exact mass of 269.10519334 g/mol, a monoisotopic mass of 269.10519334 g/mol, a topological polar surface area of 66.4 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 331 .Scientific Research Applications
- Molecular Formula : The molecular formula of 3-Benzoylamino-3-phenyl-propionic acid is C16H15NO3 .
- Molecular Weight : The molecular weight of this compound is 269.3 .
- Physical State : It is a solid at room temperature .
- Enzymatic Resolution of Amino Acids
- Summary : A research paper discusses the production of ®-3-Amino-3-phenylpropionic acid and (S)-3-Amino-3-phenylpropionic acid from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid using microorganisms having enantiomer-specific amidohydrolyzing activity.
- Results : Using these organisms, enantiomerically pure ®- -Phe (> 99:5% ee) and (S)- -Phe (> 99:5% ee) with a high molar conversion yield (67%–96%) were obtained from the racemic substrate .
properties
IUPAC Name |
3-benzamido-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZBLYAGRWDUPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385404 |
Source
|
Record name | 3-Benzoylamino-3-phenyl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylamino-3-phenyl-propionic acid | |
CAS RN |
17207-57-7 |
Source
|
Record name | 3-Benzoylamino-3-phenyl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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